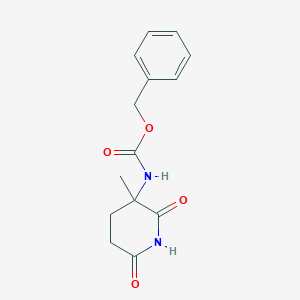
3-(Cbz-amino)-3-methylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cbz-amino)-3-methylpiperidine-2,6-dione is a compound that features a piperidine ring substituted with a carbobenzyloxy (Cbz) protected amino group and a methyl group The Cbz group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cbz-amino)-3-methylpiperidine-2,6-dione typically involves the protection of the amino group followed by the formation of the piperidine ring. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group. The protected amine is then subjected to cyclization reactions to form the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cbz-amino)-3-methylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is a typical method for deprotection.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can yield the free amine .
Wissenschaftliche Forschungsanwendungen
3-(Cbz-amino)-3-methylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(Cbz-amino)-3-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. The Cbz group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Boc-amino)-3-methylpiperidine-2,6-dione: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group.
3-(Fmoc-amino)-3-methylpiperidine-2,6-dione: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
3-(Alloc-amino)-3-methylpiperidine-2,6-dione: Contains an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
3-(Cbz-amino)-3-methylpiperidine-2,6-dione is unique due to the stability and ease of removal of the Cbz protecting group. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amines are required .
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
benzyl N-(3-methyl-2,6-dioxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C14H16N2O4/c1-14(8-7-11(17)15-12(14)18)16-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,19)(H,15,17,18) |
InChI-Schlüssel |
YCONTJVZSJAVSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



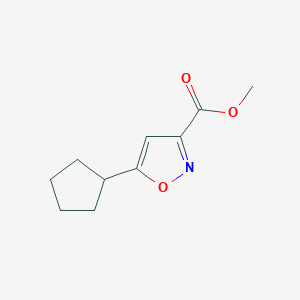
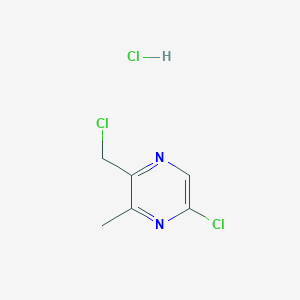


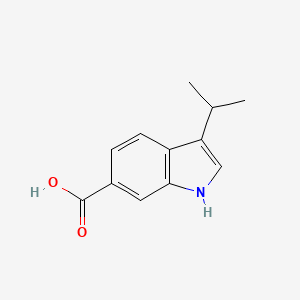
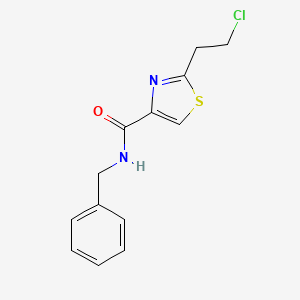
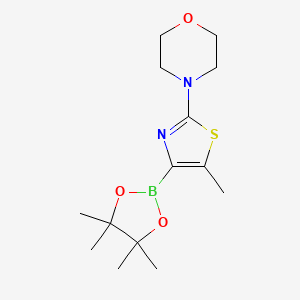

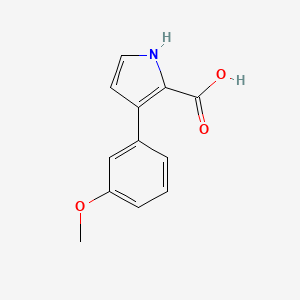
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)


![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
